molecular formula C10H11N3O2S B1484174 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097974-34-8

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484174
CAS No.: 2097974-34-8
M. Wt: 237.28 g/mol
InChI Key: MLARKCQFUGIWIM-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for the synthesis of novel derivatives of tetrahydropyrimidine-diones, including those related to the specified compound. These synthetic approaches often involve multi-component reactions, such as the Biginelli reaction, and aim to generate complex molecules with potential for further chemical modifications and biological testing. For instance, the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives showcases the versatility of such compounds in organic synthesis (Kravchenko et al., 2014). Moreover, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirin with Barbituric Acid highlights the compound's role in the formation of novel heterocyclic structures (Link et al., 1981).

Biological Applications

The compound and its derivatives have been investigated for their biological activities. For example, antiparasitic activity studies have demonstrated the potential of highly conjugated pyrimidine-2,4-dione derivatives against pathogens such as Plasmodium falciparum and Leishmania infantum, showcasing the compound's relevance in the development of new therapeutic agents (Azas et al., 2003). Additionally, the synthesis and evaluation of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil have revealed their antioxidant and antimicrobial properties, further underscoring the chemical versatility and potential utility of these compounds in pharmacological contexts (Al-Adhami & Al-Majidi, 2021).

Mechanistic Studies

Mechanistic studies have also been a focal point of research, aiming to understand the chemical behavior of tetrahydropyrimidine-dione derivatives under various conditions. Such research provides insights into the potential transformations and reactivity patterns of these compounds, which is crucial for their application in synthetic chemistry and drug design. For instance, investigations into the reaction mechanisms and the synthesis of pyrimidine annelated heterocycles contribute to a deeper understanding of the compound's chemical properties and its utility in the creation of novel heterocyclic compounds (Majumdar et al., 2001).

Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . Additionally, it can bind to proteins involved in signal transduction pathways, thereby modulating cellular responses. The interactions between this compound and these biomolecules are primarily driven by its thiazole ring, which facilitates binding through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions . For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of kinase activity, leading to cell cycle arrest . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance its solubility and distribution in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARKCQFUGIWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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